Dihexadecyl dimethyl ammonium chloride

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) as a Chemical Class

Quaternary Ammonium Compounds, commonly referred to as QACs or "quats," constitute a significant and diverse class of chemical substances. mass.govturi.org Structurally, they are defined by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. orst.eduwikipedia.org This permanent positive charge, which is independent of the solution's pH, is a defining characteristic of QACs and is fundamental to their function. wikipedia.org The nature and length of these attached groups significantly influence the compound's physical and chemical properties, such as solubility, hydrophobicity, and specific applications. nih.gov

First discovered in the early 1940s, QACs have been utilized for over eight decades in a vast array of products and processes. mass.govturi.org They primarily function as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. nih.gov Their applications range from household and industrial disinfectants and sanitizers to personal care products like shampoos and fabric softeners. mass.govnih.gov The U.S. Environmental Protection Agency (EPA) classifies QACs into four main groups based on the structure of the clusters attached to the central nitrogen atom. orst.edu

A classification system based on historical development and chemical structure categorizes QACs into generations. The first generation includes compounds like benzalkonium chloride, while later generations feature mixtures and more complex structures with enhanced biocidal activity and lower toxicity. aldebaransistemas.com The fourth generation, known as "twin-chain" or "dual-chain" quats, includes dialkyl dimethyl ammonium chlorides, which are noted for their superior germicidal activity and tolerance for hard water and protein loads. aldebaransistemas.com

Table 1: General Properties of Quaternary Ammonium Compounds (QACs)

| Property | Description | References |

|---|---|---|

| Core Structure | A central nitrogen atom bonded to four organic (alkyl or aryl) groups, creating a permanent positive charge. | orst.eduwikipedia.org |

| Primary Functions | Antimicrobials, surfactants, preservatives, antistatic agents, fabric softeners, dispersants. | wikipedia.orgnih.gov |

| Key Applications | Disinfectants, sanitizers, cleaning products, personal care items (shampoos, eye drops), wood preservatives, herbicides. | mass.govturi.org |

| Mechanism of Action | Disruption of microbial cell membranes or viral envelopes. | wikipedia.org |

| Classification | Grouped by the EPA based on substituent structures; also categorized into "generations" based on historical development and biocidal efficacy. | orst.edualdebaransistemas.com |

Academic Significance of Dihexadecyl Dimethyl Ammonium Chloride within QAC Research

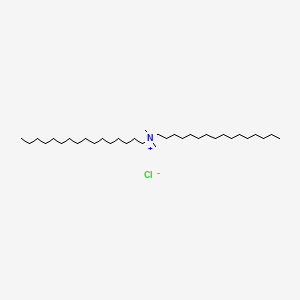

This compound (DHDMAC), also known by synonyms such as Dicetyldimethylammonium chloride and Quaternium-31, is a prominent member of the dialkyl quaternary ammonium compound family. nih.gov Its structure features a central nitrogen atom bonded to two methyl groups and two long hexadecyl (C16) alkyl chains. nih.gov This specific molecular architecture imparts significant surface-active properties, making it a subject of interest in various scientific fields.

In an academic context, DHDMAC is studied for its versatile chemical properties. It is characterized as a white, waxy solid that is soluble in organic solvents like ethanol (B145695) and chloroform, and it forms colloidal dispersions in water. nbinno.com Its primary significance stems from its role as a cationic surfactant, emulsifier, dispersant, and antistatic agent. These properties are leveraged in diverse research applications, from the formulation of industrial products like coatings and plastics to its use as a phase-transfer catalyst in organic synthesis. nbinno.com

Research has explored the specific applications and effects of DHDMAC and its close structural relatives like Didecyldimethylammonium chloride (DDAC). Studies have investigated its use as a biocide in water treatment, a permeation-enhancer for wood treatment, and its impact on microbial communities in environmental systems like wastewater sludge. nbinno.comresearchgate.netnih.gov Furthermore, its interaction with biological systems has been a focus of immunological research, with studies examining its potential to initiate allergic responses. nih.gov The compound's efficacy against various fungi and bacteria has also been documented, highlighting its importance in microbiological research. researchgate.netacademicjournals.org The existence of extensive, though often unpublished, toxicological data submitted to regulatory bodies underscores its significance in the field of chemical safety and regulation. researchgate.net

Table 2: Physicochemical Properties of this compound (DHDMAC)

| Property | Value/Description | References |

|---|---|---|

| Chemical Name | This compound | |

| Synonyms | Dicetyldimethylammonium chloride, Quaternium-31 | nih.gov |

| Molecular Formula | C34H72ClN | nih.govnbinno.com |

| Molecular Weight | ~530.4 g/mol | nih.gov |

| Appearance | White to off-white waxy solid or powder | nbinno.com |

| Solubility | Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water. | nbinno.com |

| Primary Class | Cationic Surfactant, Dialkyl Quaternary Ammonium Compound | nbinno.com |

Historical Development of Research on Dialkyl Dimethyl Ammonium Chlorides

The research trajectory of dialkyl dimethyl ammonium chlorides is intrinsically linked to the broader history of QACs, which began in the 1940s. mass.gov The evolution of QACs is often described in terms of "generations," each representing an advancement in efficacy, safety, or spectrum of activity. aldebaransistemas.com The fourth generation of QACs, which emerged from this developmental timeline, specifically includes the "twin-chain" or dialkyl compounds, such as Didecyldimethylammonium chloride (DDAC). aldebaransistemas.comresearchgate.net This class was recognized for its enhanced germicidal performance compared to earlier generations. aldebaransistemas.com

Patents from the 1960s, such as one for the synthesis of dimethyl diallyl ammonium chloride in 1969, indicate early industrial and academic interest in producing high-purity dialkyl ammonium compounds for polymerization and other applications. google.com By the 1970s, scientific literature included studies on the fundamental properties of these compounds, such as a 1978 investigation into the solution behavior of dialkyldimethylammonium chloride in water, which was relevant to its use in fabric softeners. acs.org

Regulatory interest and the need for comprehensive data grew as the applications for these compounds expanded. Didecyldimethylammonium chloride was, for a time, approved as a plant protection product in the European Union, and both DDAC and Benzalkonium chloride (BAC) have been widely used as biocides in the food industry. eurl-pesticides.eu The continuous use of these compounds in various commercial products necessitated the generation of robust toxicological databases for review by regulatory agencies to support product registrations. researchgate.net Research in recent decades has continued to explore new applications and the environmental and biological interactions of these compounds, such as their effects on microbial resistance and their behavior in complex environmental matrices. nih.govwikipedia.org

Structure

2D Structure

Properties

IUPAC Name |

dihexadecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051461 | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1812-53-9, 68002-59-5 | |

| Record name | Dicetyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliquat 206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Modifications of Dihexadecyl Dimethyl Ammonium Chloride

Advanced Synthetic Routes for Dihexadecyl Dimethyl Ammonium (B1175870) Chloride and Related Analogs

The synthesis of dihexadecyl dimethyl ammonium chloride, a symmetrical quaternary ammonium compound (QAC), and its related structures involves sophisticated chemical strategies that have evolved to improve yield, purity, and environmental footprint.

The industrial preparation of this compound is typically a multi-step process that begins with precursors derived from natural sources like fats and oils. tsijournals.com A common pathway involves the quaternization of a tertiary amine. For this compound, the key intermediate is dihexadecyl methyl amine.

The general synthetic approach can be outlined as follows:

Amine Synthesis : The process often starts with hexadecyl amine (cetylamine), which can be produced through the reduction of palmitonitrile, derived from palmitic acid (a primary component of palm oil). Two equivalents of a hexadecyl halide (e.g., 1-bromohexadecane) are reacted with methylamine (B109427) to form the tertiary amine, dihexadecyl methyl amine.

Quaternization : The resulting dihexadecyl methyl amine is then quaternized. A standard method involves reacting the tertiary amine with a methylating agent, such as methyl chloride, in an appropriate solvent like ethanol (B145695) or isopropanol. google.com This reaction, often conducted under pressure and elevated temperature in the presence of a catalyst, leads to the formation of the quaternary ammonium cation with a chloride counter-ion. google.compatsnap.com

The reaction mechanism follows a nucleophilic substitution (SN2) pathway, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the methyl chloride, displacing the chloride ion which then associates with the positively charged quaternary ammonium center. researchgate.net

While this compound itself is not typically polymerized, related diallyl-containing monomers like diallyldimethylammonium chloride (DADMAC) are crucial in forming copolymers. sigmaaldrich.com The optimization of these polymerization processes is critical for controlling the properties of the final polymer. Methodologies such as Response Surface Methodology (RSM) are employed to systematically optimize reaction conditions to achieve a desired molecular weight and conversion rate. mdpi.com

For instance, in the aqueous polymerization of DADMAC with a comonomer, factors such as total monomer concentration, initiator concentration, and temperature profile are optimized. mdpi.com Studies on the copolymerization of DADMAC with acrylamide (B121943) have shown that parameters like pH can significantly influence the intrinsic viscosity of the resulting copolymer. researchgate.net

Table 1: Example of Optimized Conditions for Copolymer Synthesis using Response Surface Methodology This table illustrates typical parameters optimized in the synthesis of a copolymer involving a quaternary ammonium monomer, based on findings from related studies. mdpi.com

| Parameter | Optimized Value |

| Total Monomer Concentration (w/w) | 80.0% |

| Initiator to Monomer Ratio (m/m) | 0.00700% |

| Chelating Agent to Monomer Ratio (m/m) | 0.00350% |

| Temperature Stage 1 (T1) | 50.0 °C |

| Temperature Stage 2 (T2) | 60.0 °C |

| Temperature Stage 3 (T3) | 72.5 °C |

Modern synthetic chemistry emphasizes the development of "green" or cleaner production methods to minimize waste and improve product purity. For QACs, these approaches include using less hazardous reagents and more efficient reaction conditions.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, for example, reducing the preparation of a tertiary amine from hours to minutes and allowing for the use of water as a solvent instead of organic alternatives like acetone. nih.gov

Eco-Friendly Reagents : Dimethyl carbonate is being explored as an environmentally friendly "green" alkylating agent for the quaternization of tertiary amines, offering an alternative to traditional alkyl halides. researchgate.net

Process Optimization for Purity : Methods that involve the staged and alternating addition of reagents, such as allyl chloride and sodium hydroxide (B78521) solution in the synthesis of DADMAC, can prevent the formation of byproducts and increase the utilization rate of reactants. wipo.int This leads to a higher purity monomer solution that may not require subsequent decolorization steps. wipo.int

Designing for Degradability : A forward-looking green approach involves designing QACs with intentionally cleavable bonds, such as ester or thioether linkages, within their structure. rsc.org This strategy aims to produce compounds that are effective for their intended application but can degrade more readily in the environment. rsc.org

Structural Modification Strategies for Enhanced Functionality

The properties of this compound are intrinsically linked to its molecular architecture. Strategic modifications to this structure can fine-tune its physicochemical characteristics for improved performance.

The two C16 (hexadecyl) alkyl chains are the defining feature of this molecule, imparting significant hydrophobicity. The length of the alkyl chains in dialkyldimethylammonium compounds is a critical determinant of their properties. nih.gov

Research across various QACs demonstrates a clear structure-activity relationship tied to chain length:

Hydrophobicity and Self-Assembly : Increasing the alkyl chain length generally enhances the hydrophobicity of the surfactant, which can lead to a linear increase in the solubilization capacity for nonpolar substances. mdpi.com It also influences thermal properties, with glass transition temperatures often shifting to higher values as the alkyl chain is elongated. nih.gov

Functional Efficacy : For many applications, functional activity increases with lipophilicity up to an optimal chain length, often referred to as the "cut-off" effect. nih.gov Beyond this point, the efficacy may decrease. For example, in studies of antibacterial quaternary ammonium methacrylates, the potency increased with chain length from C3 to C16, but then decreased at C18. nih.gov This decline may be due to the long chains curling and sterically hindering the positively charged nitrogen center. nih.gov Similarly, morpholinium-based QACs showed the highest bactericidal effects with alkyl chains between C12 and C16. chemrxiv.org

Table 2: Influence of Alkyl Chain Length on the Antibacterial Efficacy of Quaternary Ammonium Compounds This table summarizes findings on how different alkyl chain lengths (CL) affect antibacterial properties, illustrating the optimal range for efficacy. nih.govchemrxiv.org

| Alkyl Chain Length (Number of Carbons) | Relative Antibacterial Efficacy |

| < 5 | Inactive or Low |

| C12 - C16 | High / Optimal |

| C18 | Decreased |

A study on the copolymerization of DADMAC with methyl benzyl (B1604629) diallyl ammonium chloride (DAMBAC), which contains a lipophilic benzyl group, demonstrated this principle. The introduction of a small amount of the more surface-active DAMBAC monomer effectively improved the lipophilicity of the polymer. mdpi.com This modification enhanced its performance in demulsifying oil-in-water emulsions by reducing the interfacial energy more effectively than the homopolymer. mdpi.com This approach allows for the creation of copolymers where the high charge density of the QAC monomer is balanced with tailored lipophilicity to improve interaction at oil-water interfaces.

Functional Group Derivatization

The introduction of functional groups into molecules structurally related to DHDMAC is accomplished through strategic synthetic pathways that modify the hydrophobic tails or the groups attached to the nitrogen atom. These modifications are typically performed on the precursor tertiary amines or alkyl halides before the quaternization reaction.

One common strategy involves the amidation of fatty acids followed by quaternization. For instance, fatty acids can be reacted with a diamine to create an amide-containing intermediate, which is then quaternized to yield a cationic surfactant with an amide linkage in one of its alkyl chains. This method introduces a polar amide group, which can alter the compound's solubility, hydrogen-bonding capabilities, and interaction with substrates.

Another approach is the synthesis of polymerizable quaternary ammonium monomers. This is often achieved through the Menschutkin reaction, where a tertiary amine, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is reacted with an alkyl halide that contains a desired functional group. nih.gov This results in a QAS with a polymerizable methacrylate group, as well as other functionalities like carboxylic acids or silanes, depending on the starting materials. nih.govresearchgate.net While the alkyl chains in these examples are not as long as in DHDMAC, the principle demonstrates a key method for creating functionalized QAS.

Furthermore, the synthesis of cleavable QAS has been explored to enhance biodegradability. These compounds incorporate linkages, such as esters or carbonates, into their structure that can be hydrolyzed under certain conditions. For example, long-chain alcohols can be reacted to form an intermediate that is then quaternized to produce a QAS with a cleavable bond in its hydrophobic tail.

The table below summarizes various synthetic strategies for producing functionalized long-chain quaternary ammonium salts that are structurally analogous to DHDMAC.

Table 1: Synthetic Methodologies for Functionalized Long-Chain Quaternary Ammonium Salts

| Target Functional Group | Synthetic Strategy | Precursor Molecules | Key Reaction Type |

|---|---|---|---|

| Amide | Amidation of fatty acids followed by quaternization | Fatty acids, N,N-diethylethylenediamine, Benzyl chloride | Amidation, Quaternization |

| Carboxylic Acid | Quaternization of a tertiary amine with a functionalized alkyl halide | 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Carboxy-functional alkyl halides | Menschutkin Reaction (SN2) |

| Methacrylate (Polymerizable) | Reaction of a tertiary amine with a methacrylate-containing alkyl halide | 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Alkyl halides | Menschutkin Reaction (SN2) |

| Glucosamide | Amine-ester reaction followed by post-quaternization | D-(+)-glucose δ-lactone, N,N-dimethyldipropylenetriamine, Bromoalkane | Amidation, Quaternization |

These synthetic approaches highlight the versatility in creating a wide range of functionalized long-chain quaternary ammonium salts. The choice of precursors and the synthetic route directly influence the type and position of the functional group, thereby enabling the fine-tuning of the molecule's properties for specific applications. While direct derivatization of DHDMAC remains a challenge, the synthesis of these functional analogs provides a pathway to novel cationic surfactants with enhanced capabilities.

Iii. Mechanisms of Action at the Molecular and Cellular Level

Interactions with Biological Membranes and Lipid Bilayers

The primary target of DHDAC is the cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. As a cationic lipid, DHDAC has a strong affinity for the predominantly anionic surfaces of microbial cell membranes.

The initial step in DHDAC's mechanism of action involves its insertion into the lipid bilayer of the cell membrane. This process is driven by both electrostatic and hydrophobic interactions. The positively charged quaternary ammonium (B1175870) headgroup of DHDAC interacts favorably with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) that constitute the membrane. nih.gov This electrostatic attraction helps to anchor the molecule at the membrane surface.

Once anchored, the two long, hydrophobic hexadecyl (C16) tails penetrate the hydrophobic core of the lipid bilayer. This insertion physically disrupts the ordered packing of the membrane lipids. The presence of the bulky DHDAC molecules creates spacing between the native phospholipid molecules, thereby weakening the van der Waals and hydrophobic interactions that are crucial for maintaining the stability and integrity of the bilayer. nih.govnih.gov Molecular dynamics simulations of similar long-chain cationic surfactants show that their alkyl tails penetrate deep into the lipid bilayer, while the charged headgroups remain near the water-lipid interface. This disruption of the intricate network of intermolecular forces is the foundational event that leads to more severe membrane damage. This interaction is often defect-mediated, where the cationic molecules are drawn to existing imperfections in the bilayer, leading to lipid extraction and further destabilization. rsc.org

Studies on closely related double-chained cationic lipids, such as Dioctadecyldimethylammonium bromide (DODAB) and Dioctadecyldimethylammonium chloride (DODAC), demonstrate this effect clearly. These compounds are known to alter the thermotropic phase behavior of lipid membranes. nih.gov The gel-to-liquid crystalline phase transition temperature (Tm) is a key indicator of membrane stability. The incorporation of these cationic surfactants into a lipid bilayer typically lowers the energy barrier for this transition, making the membrane more fluid at lower temperatures. researchgate.netmanchester.ac.uk For example, in DODAB vesicles, distinct phase transitions from a sub-gel to a gel phase and from a gel to a liquid crystalline phase are observed, and these transitions are associated with significant changes in the microscopic dynamics and fluidity of the membrane. nih.govresearchgate.net The fluid phase is characterized by much higher lateral diffusion of lipid molecules compared to the more restrictive gel phase. nih.gov

Table 1: Effect of Related Cationic Surfactants on Membrane Phase Transitions This table presents data on compounds structurally similar to Dihexadecyl dimethyl ammonium chloride to illustrate the general mechanism.

| Compound | System | Observed Effect on Phase Transition | Reference |

| Dioctadecyldimethylammonium bromide (DODAB) | Aqueous Vesicle Dispersions | Exhibits distinct sub-gel to gel (≈36°C) and gel to liquid-crystalline (≈45°C) phase transitions. | researchgate.net |

| Dioctadecyldimethylammonium chloride (DODAC) | Aqueous Vesicle Dispersions | Shows a higher phase transition temperature (Tm) compared to DODAB, indicating influence from the counterion. | researchgate.net |

| Didecyldimethylammonium chloride (DDAC) | Liposomes | Induces a phase transition in liposomes at a concentration of approximately 3 mg/L, enhancing membrane fluidity. | nih.gov |

Permeabilization and Leakage of Intracellular Components

The disruption of intermolecular forces and the increase in membrane fluidity culminate in a critical loss of the membrane's barrier function. The membrane becomes permeable, leading to the uncontrolled leakage of essential intracellular components. nih.govresearchgate.net As DHDAC molecules accumulate within the bilayer, they can induce the formation of pores or transient defects, effectively creating holes in the membrane.

Research on the closely related Didecyldimethylammonium chloride (DDAC) has demonstrated a direct correlation between its concentration and the leakage of cytoplasmic materials from Escherichia coli. nih.gov At concentrations around 3-4 mg/L, significant leakage of proteins and enzymes like β-galactosidase was observed. nih.gov This loss of macromolecules and vital ions from the cytoplasm disrupts the cell's osmotic balance and internal environment, leading to a cessation of metabolic activity and ultimately, cell death. researchgate.net The mechanism is believed to be a direct consequence of the membrane destabilization caused by the surfactant's action. nih.gov

Table 2: Leakage of Intracellular Components from E. coli Induced by Didecyldimethylammonium Chloride (DDAC) Data for the related compound DDAC is used to illustrate the permeabilization effect.

| DDAC Concentration | Effect | Consequence | Reference |

| 1.3 mg/L | Minimum Inhibitory Concentration (MIC) | Inhibition of growth | nih.gov |

| ~3 mg/L | Induces membrane phase transition | Enhancement of membrane fluidity | nih.gov |

| 3 - 4 mg/L | Leakage of proteins and β-galactosidase | Loss of essential intracellular macromolecules | nih.gov |

| >50 mg/L | Cell lysis and bleb formation | Complete loss of cellular integrity | nih.govresearchgate.net |

Effects on Microbial Cellular Integrity and Metabolism

The consequences of membrane damage extend beyond simple leakage, affecting the entire cellular machinery and morphology.

The destructive interaction of DHDAC is not limited to lipids. Many vital enzymes and structural proteins are embedded within or associated with the cell membrane. The profound changes in the lipid environment caused by DHDAC can lead to the denaturation of these membrane-bound proteins. researchgate.net As the bilayer is disrupted and its fluidity altered, the native conformation of integral proteins, which is critical for their function, can be lost.

Furthermore, the leakage of cytoplasmic contents includes soluble enzymes. More directly, as a surfactant, DHDAC can interact with proteins, disrupting the delicate balance of forces that maintain their tertiary and quaternary structures. This leads to a loss of enzymatic activity, paralyzing the cell's metabolic pathways. researchgate.net The disorganization of essential processes like energy production and biosynthesis, combined with the structural damage to the membrane, creates a situation that is incompatible with cell survival.

The extensive damage to the cell envelope results in visible and dramatic changes to the morphology of microbial cells. Electron microscopy studies of bacteria like E. coli exposed to high concentrations of the related compound DDAC reveal significant structural deformities. nih.gov One of the observed effects is the formation of "blebs," which are protrusions or extrusions of the plasma membrane. nih.gov These morphological changes are a direct visual confirmation of the loss of structural integrity. At sufficient concentrations, the damage progresses to complete cell lysis, where the cell wall and membrane rupture entirely, releasing the cellular contents into the surrounding environment. researchgate.net

Concentration-Dependent Bactericidal and Fungicidal Efficacy

This compound (DDAC), a quaternary ammonium compound, demonstrates a broad spectrum of activity against bacteria and fungi. wikipedia.org Its efficacy is fundamentally dependent on its concentration, exhibiting a range of effects from growth inhibition (bacteriostatic/fungistatic) at lower concentrations to outright killing (bactericidal/fungicidal) at higher levels. wikipedia.orgresearchgate.net This concentration-dependent activity is a critical aspect of its mechanism of action. nih.gov

The primary target of DDAC is the cell membrane. researchgate.netnih.gov As a cationic surfactant, the positively charged nitrogen atom in DDAC forms an electrostatic bond with the negatively charged components of microbial cell walls and membranes. researchgate.net This interaction disrupts the structural integrity and permeability of the cell membrane. researchgate.netnih.gov

At lower, sub-lethal concentrations, DDAC can lead to a bacteriostatic or fungistatic effect, where the growth of the microorganism is inhibited. wikipedia.org However, as the concentration increases, the disruption to the cell membrane becomes more severe. Studies on Escherichia coli have shown that at concentrations around 3 to 4 mg/L, DDAC causes significant leakage of intracellular macromolecules, including proteins and β-galactosidase. nih.govjst.go.jp This leakage is a direct consequence of compromised membrane integrity. Research on Staphylococcus aureus also confirmed that rapid leakage of intracellular components, such as potassium and 260-nm-absorbing materials (indicative of nucleic acids), occurs at bactericidal concentrations. asm.org

The minimum inhibitory concentration (MIC) is a key measure of this efficacy. For instance, the MIC value of DDAC against E. coli has been reported to be as low as 1.3 mg/L. nih.govjst.go.jp However, these values can vary significantly among different species and even strains of microorganisms. nih.gov At concentrations above the MIC, the compound's action shifts from merely inhibiting growth to actively killing the cells. For example, while concentrations below 4.5 µg/ml were found to inhibit the growth of S. aureus, concentrations above 9 µg/ml were bactericidal, causing significant cell leakage. asm.org

Morphological changes in bacterial cells, such as the formation of blebs on the cell surface, have been observed, but typically at much higher concentrations (e.g., >50 mg/L for E. coli). researchgate.netnih.gov This suggests that while bleb formation is a result of DDAC's action on the membrane, cell death primarily occurs due to the critical loss of intracellular contents at lower bactericidal concentrations. nih.govjst.go.jp

The fungicidal properties of DDAC also vary depending on the target species and concentration. It has shown good efficacy against fungi like Stachybotrys chartarum. usda.gov However, some fungi, such as Aspergillus niger and Penicillium brevicompactum, may require higher concentrations or combination treatments for complete control. usda.gov The efficacy of DDAC against various fungi, including Trichophyton mentagrophytes and Aspergillus brasiliensis, has been demonstrated in standardized tests, although some fungal spores can exhibit higher resistance. reinraum.de

Table 1: Concentration-Dependent Efficacy of this compound (DDAC) against Bacteria

This table is interactive. You can sort and filter the data.

| Microorganism | Concentration (mg/L) | Observed Effect | Research Finding |

| Escherichia coli | 1.3 | Minimum Inhibitory Concentration (MIC) | Growth inhibited at this concentration. nih.gov |

| Escherichia coli | 3 - 4 | Leakage of intracellular macromolecules | Causes leakage of proteins and β-galactosidase. nih.govjst.go.jp |

| Escherichia coli | >50 | Bleb formation on cell surface | Morphological changes observed at high concentrations. nih.gov |

| Staphylococcus aureus | <4.5 | Growth inhibition (bacteriostatic) | Inhibits bacterial growth. asm.org |

| Staphylococcus aureus | >9 | Bactericidal | Induces rapid leakage of intracellular potassium and other components. asm.org |

| Bacillus cereus | 0.05 - 1.50 | Partial inhibitory effect | Used in dose-response assays to study kinetics. nih.gov |

Table 2: Fungicidal Efficacy of this compound (DDAC)

This table is interactive. You can sort and filter the data.

| Fungal Species | Efficacy | Notes |

| Stachybotrys chartarum | Good protection / Controlled growth | DDAC at 1.0% was effective. usda.gov |

| Aspergillus niger | Reduced growth | Less effective than against S. chartarum; required combination treatments for total control. usda.gov |

| Penicillium brevicompactum | Reduced growth | Less effective than against S. chartarum; required combination treatments for total control. usda.gov |

| Cladosporium cladosporioides | Difficult to control | Required higher concentrations (1.0%) in combination with other agents. usda.gov |

| Trichophyton mentagrophytes | Effective | Effective after a 10-minute exposure when diluted 1:128. reinraum.de |

| Aspergillus brasiliensis | Effective | Efficacy shown at a 1:64 dilution after a 10-minute exposure. reinraum.de |

Mechanisms of Viral Inactivation

The antiviral action of this compound is most pronounced against enveloped viruses. nih.gov The mechanism of inactivation is primarily centered on the disruption of the viral envelope, which is a lipid bilayer derived from the host cell membrane. nih.govnih.gov

The cationic nature of the DDAC molecule is crucial to this process. It interacts with the negatively charged phospholipids that constitute the viral envelope. nih.govresearchgate.net This interaction leads to the disruption and solubilization of the lipid membrane, effectively destroying the structural integrity of the virus particle. nih.gov Without its protective envelope, the virus is unable to attach to and infect host cells. Electron microscopy has confirmed that cationic surfactants like DDAC can induce the disruption of the outer lipid membrane of enveloped viruses. nih.gov

This mechanism explains why the susceptibility of viruses to DDAC is largely limited to those possessing an envelope. nih.gov Research has demonstrated its efficacy against enveloped viruses such as Herpes Simplex Virus (HSV) and the novel coronavirus (SARS-CoV-2). nih.govnih.govnih.gov An experimental study in mice suggested that DDAC could significantly limit infection by Herpes Simplex Virus type 1. nih.gov

In contrast, non-enveloped viruses, which lack a lipid outer membrane and instead have a more robust protein capsid, are generally less susceptible to DDAC. nih.govfrontiersin.org Inactivating these more resistant viruses often requires higher concentrations of the biocide or the use of synergistic formulations. nih.gov For instance, the effectiveness of DDAC against certain non-enveloped viruses can be boosted by increasing the pH of the solution, such as with the addition of sodium hydroxide (B78521). nih.gov This suggests that at higher concentrations or under specific conditions, DDAC may also act by denaturing viral proteins, but its primary and most efficient mechanism of action is the disruption of the phospholipid envelope. nih.gov

Iv. Advanced Applications in Materials Science and Biomedicine

Supramolecular Chemistry and Self-Assembly of Dihexadecyl Dimethyl Ammonium (B1175870) Chloride

The unique amphiphilic structure of dihexadecyl dimethyl ammonium chloride, featuring a positively charged head group and two long hydrocarbon tails, drives its self-assembly into complex supramolecular structures in solution. This behavior is fundamental to its application in materials science.

Dihexadecyl dimethyl ammonium bromide (DHDAB), a compound with analogous self-assembly behavior to the chloride salt, demonstrates the ability to form various colloidal structures. ox.ac.uknih.gov The type of aggregate formed is highly dependent on factors such as surfactant concentration and the presence of other surfactants. scispace.com In aqueous solutions, these dialkyl chain cationic surfactants can create microstructures such as bilamellar vesicles (blv), multilamellar vesicles (mlv), and lamellar phases (Lβ). ox.ac.ukacs.org

Studies on mixed surfactant systems have provided detailed insights into this process. For instance, when mixed with nonionic surfactants like monododecyl hexaethylene glycol (C12E6) or monododecyl dodecaethylene glycol (C12E12), DHDAB-rich compositions tend to form vesicles at low concentrations and lamellar phases at higher concentrations. ox.ac.ukacs.org In contrast, nonionic-rich compositions typically form small, globular mixed micelles. ox.ac.ukacs.org

Further research into mixtures of DHDAB with dodecyl triethyleneglycol ether (C12E3) showed that at low total surfactant concentrations (1.5 mM), the system transitions from bilamellar vesicles to multilamellar vesicles as the proportion of C12E3 increases. acs.orgnih.gov At higher concentrations (60 mM), a continuous Lβ lamellar phase is observed over a wide range of compositions. acs.orgnih.gov The bilayers in these assemblies are generally highly rigid, a quality attributed to stabilization from charge interactions. nih.govnist.gov

The mixing of dihexadecyl dimethyl ammonium bromide with a single-chain cationic surfactant, hexadecyl trimethyl ammonium bromide (C16TAB), also results in a structural transition of the aggregates from spherical micelles to vesicles as the proportion of the dihexadecyl compound increases. scispace.com

Table 1: Microstructure of Dihexadecyl Dimethyl Ammonium Bromide (DHDAB) in Mixed Surfactant Systems

| Co-surfactant | DHDAB Composition | Total Concentration | Predominant Microstructure |

| C12E3 | < 20 mol % | 1.5 mM | Bilamellar Vesicles (BLV) acs.orgnih.gov |

| C12E3 | > 20 mol % | 1.5 mM | Multilamellar Vesicles (MLV) acs.orgnih.gov |

| C12E3 | 20-80 mol % | 60 mM | Lβ Lamellar Phase acs.orgnih.gov |

| C16TAB | Increasing proportion | Not specified | Spherical Micelles to Vesicles scispace.com |

| C12E6 / C12E12 | Cationic-rich | Low | Bilamellar/Multilamellar Vesicles ox.ac.ukacs.org |

| C12E6 / C12E12 | Cationic-rich | High | Lβ Lamellar Phase ox.ac.ukacs.org |

In dilute solutions and at elevated temperatures, dihexadecyl dimethyl ammonium bromide exhibits distinct ordering at the air-water interface, forming a lamellar structure. nih.gov This surface ordering is sensitive to temperature, with a notable onset observed between 35 and 40°C. nih.gov A sharp change in the lamellar spacing occurs at 40°C, increasing from approximately 33 Å to 40 Å. nih.gov This change is attributed to a surface-induced phase transition, analogous to the Lβ (gel phase) to Lα (liquid crystalline phase) transition seen in bulk lamellar dispersions. nih.govcapes.gov.br The presence of a cosurfactant, such as benzyl (B1604629) alcohol, can lower the temperature at which this ordering occurs. nih.govcapes.gov.br

In bulk solutions, particularly at higher concentrations in mixed systems, a stable Lβ lamellar phase is a common morphology. ox.ac.ukacs.org For example, in mixtures with the nonionic surfactant C12E3 at a total concentration of 60 mM, a continuous Lβ phase is observed for compositions containing 20 to 80 mol % of the nonionic surfactant. acs.orgnih.gov

Table 2: Temperature-Dependent Lamellar Spacing of Dihexadecyl Dimethyl Ammonium Bromide at the Air-Water Interface

| Temperature Range | Lamellar Spacing (Approximate) |

| 35-40 °C (Onset of ordering) | Not specified |

| < 40 °C | ~33 Å nih.gov |

| > 40 °C | ~40 Å nih.gov |

The amphiphilic nature of this compound drives its adsorption to interfaces, such as the air-water interface, a phenomenon that reduces surface tension. rutgers.edu As a cationic surfactant, its adsorption influences the orientation and structure of water molecules at the interface. researchgate.net Studies on similar cationic surfactants show that the charged head groups affect the ordering of interfacial water. researchgate.net

Research on dihexadecyl dimethyl ammonium bromide (DHDAB) has specifically shown that it can form an ordered, lamellar phase at the air-water interface under certain conditions. nih.gov The process of surfactant adsorption is crucial for many industrial applications and is driven by the preference of the hydrophobic tails to leave the aqueous environment and the hydrophilic head group to remain in contact with it. rutgers.edu The dynamic adsorption behavior can be complex, involving competition between the surface activity of the molecules and their mass transport to the expanding surface. nih.gov In some systems, the formation of polymer-surfactant complexes in the bulk solution can lead to enhanced surface activity compared to either component alone. nih.gov

Supramolecular assemblies are not static; they are dynamic systems where the constituent molecules are held together by reversible non-covalent interactions. rsc.orgrsc.org This inherent reversibility allows the systems to be perturbed and their properties tuned by external stimuli. rsc.org These stimuli can include temperature, pH, light, or chemical analytes, which can cause a reconfiguration of the self-assembled matrix. rsc.orggla.ac.uk

A clear example of stimulus-response is seen in mixed aqueous solutions of dihexadecyl dimethyl ammonium bromide ([16-16]) and hexadecyl trimethyl ammonium bromide (C16TAB). scispace.com In this system, temperature acts as a key external stimulus. scispace.com By changing the temperature, the structure of the aggregates can be controllably altered. scispace.com For instance, at a specific mixing ratio (0.3 mole fraction of [16-16]), the aggregates exist as vesicles at 25°C but transform into worm-like micelles when the temperature is raised to 35°C. scispace.com This demonstrates that temperature plays a critical role in dictating the type of aggregate formed in the solution. scispace.com Understanding these dynamic processes is crucial for designing new functional materials and nanodevices. nih.gov

Nanotechnology and Drug Delivery Systems Utilizing this compound Derivatives

The self-assembling properties of this compound and its derivatives make them valuable components in the field of nanotechnology, particularly for the creation of systems designed for drug delivery.

Nanocarriers are colloidal systems with submicron particle sizes that are extensively investigated for their potential in drug delivery. nih.gov These carriers can improve the therapeutic efficacy of drugs by enhancing their solubility and stability, enabling controlled release, and facilitating site-specific delivery. nih.govmdpi.com The vesicles formed by the self-assembly of dihexadecyl dimethyl ammonium salts are a prime example of such nanocarriers. scispace.comresearchgate.net These vesicles, which are essentially lipid bilayers enclosing an aqueous core, can encapsulate both hydrophilic and hydrophobic drug molecules. mdpi.com

Various types of nanocarriers have been developed, including liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and dendrimers. nih.govbrieflands.com Lipid-based nanocarriers, a category that includes vesicles made from surfactants like this compound, are particularly promising due to their biocompatibility and ability to deliver a wide range of therapeutic agents. nih.gov The development of nanocarrier platforms allows for the effective delivery of drugs to target tissues, such as tumors, thereby improving therapeutic outcomes and potentially reducing side effects associated with conventional drug administration. nih.govrsc.org These systems can be engineered with specific surface properties to target diseased cells while avoiding healthy ones. mdpi.com

Table 3: Overview of Selected Nanocarrier Types for Drug Delivery

| Nanocarrier Type | Description | Key Features |

| Liposomes/Vesicles | Spherical vesicles composed of one or more lipid or amphiphilic bilayers. brieflands.com | Can encapsulate both hydrophilic and lipophilic drugs; biocompatible; diverse morphologies. mdpi.combrieflands.com |

| Solid Lipid Nanoparticles (SLN) | Colloidal carriers with a solid lipid matrix at physiological temperature. | Biocompatible and biodegradable; can protect encapsulated drugs from degradation. brieflands.com |

| Polymeric Nanoparticles | Nanoparticles prepared from biodegradable polymers like PLGA. mdpi.comnih.gov | Low immunogenicity; allows for sustained and controlled drug release. mdpi.comnih.gov |

| Dendrimers | Branched, nanoscale polymers with a well-defined structure. mdpi.com | High surface-to-volume ratio; tunable surface functionality. mdpi.com |

| Gold Nanoparticles | Inorganic nanoparticles made of gold. | Noted for low cytotoxicity at the cellular level in many human cell lines; used in diagnostics and therapy. brieflands.com |

Targeted Drug Release Strategies

The class of cationic lipids, to which this compound belongs, is extensively studied for its potential in creating lipid-based nanocarriers for drug delivery. These systems, such as liposomes and solid lipid nanoparticles, can encapsulate therapeutic agents and interact with negatively charged cell membranes, facilitating cellular uptake. The general strategy involves leveraging the electrostatic interactions between the cationic carrier and the anionic cell surface to enhance drug localization. While this principle is well-established for cationic surfactants, specific research detailing the use of this compound in targeted drug release formulations is not prominent in the current scientific literature. The development of targeted drug delivery systems is a complex field where the choice of carrier molecule is critical for efficacy and safety, with research often focused on related quaternary ammonium compounds with different alkyl chain lengths. wikipedia.orgnih.gov

Hybrid Nanomaterial Composites for Biomedical Applications

Hybrid nanomaterials, which combine inorganic and organic components, are gaining attention for biomedical uses due to their tunable properties. biorxiv.org Quaternary ammonium compounds with long alkyl chains are instrumental in forming these composites, often acting as structure-directing agents or templates. For instance, research on the closely related dioctadecyl dimethyl ammonium chloride has shown its ability to form a halide-free, reaction-controlled phase-transfer catalyst with silicotungstate. rsc.org In this hybrid material, the quaternary ammonium salt encapsulates the inorganic polyoxometalate, creating a catalytically active species soluble in organic media. rsc.org

This principle of using long-chain quaternary ammonium salts to create organic-inorganic hybrids can be extended to biomedical applications. The cationic nature of this compound allows it to form stable composites with negatively charged inorganic nanoparticles (e.g., silica (B1680970), gold) or polymers. These hybrid materials could be designed for applications such as antimicrobial coatings or as components in diagnostic assays, leveraging both the structural properties of the inorganic core and the biological activity of the cationic surfactant shell.

Application in Analytical Sciences and Biochemical Detection

The distinct amphiphilic and cationic nature of this compound enables its use in specialized analytical and detection techniques, from enhancing chemical reactions to assisting in the separation of complex biological molecules.

Phase Transfer Catalysis in Extraction Processes

This compound is utilized as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. nbinno.com This is particularly useful in heterogeneous systems, such as liquid-liquid or solid-liquid reactions, where the reactants are immiscible. The mechanism involves the quaternary ammonium cation forming a lipophilic ion pair with the anion of a reactant from the aqueous phase. This ion pair is soluble in the organic phase, allowing the reactant's anion to participate in the reaction. biomedres.us

A specific application includes its use as a phase transfer agent for the isolation of picolinic acid from plant material. biosynth.com Furthermore, it has been employed as a reagent in analytical chemistry for measuring the concentration of potassium dichromate. biosynth.com The effectiveness of such catalysts is demonstrated in reactions like olefin epoxidation. Research on a structurally similar catalyst, dioctadecyl dimethyl ammonium chloride, in a hybrid system highlights the efficiency of these compounds.

Table 1: Efficiency of a Dioctadecyl Dimethyl Ammonium Chloride-based Hybrid Catalyst in the Epoxidation of Cyclohexene

This table shows the performance of a hybrid phase-transfer catalyst containing a long-chain quaternary ammonium salt under various solvent conditions.

| Solvent | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | 98 | 99 | 96 |

| Toluene | 95 | 99 | 94 |

| Acetonitrile (B52724) | 96 | 99 | 95 |

| Dichloromethane | 94 | 99 | 93 |

The development of methods for the robust extraction and analysis of quaternary ammonium compounds, including dihexadecyl-class compounds, from environmental matrices like soil and sludge has been established using techniques such as ultrasonic extraction followed by HPLC-MS/MS. nih.gov

Fluorescent Probes for Protein Detection in Electrophoretic Techniques

While this compound is not itself a fluorescent probe, closely related compounds are critical components in advanced electrophoretic techniques for protein analysis. nih.gov Gel electrophoresis is a fundamental method used to separate proteins based on their size and charge. wikipedia.orgebsco.com Following separation, proteins are typically visualized using fluorescent dyes that bind to them, allowing for detection. nih.govmdpi.com

An advanced, high-capacity, and high-resolution two-dimensional preparative polyacrylamide gel electrophoresis system has been developed specifically for purifying proteins from complex mixtures. nih.gov This technique uniquely employs a cationic detergent, benzyldimethyl-n-hexadecylammonium chloride (16-BAC), in the first dimension of electrophoresis. nih.gov In this step, proteins are separated at an acidic pH as they move toward the cathode in the presence of the cationic detergent. nih.gov The second dimension is a standard SDS-PAGE system where proteins are separated by size. nih.gov This method demonstrates the utility of a C16-alkyl chain quaternary ammonium compound in sophisticated protein separation protocols that precede detection and analysis.

Table 2: Two-Dimensional Electrophoresis System Using a C16 Cationic Detergent

This table outlines the two-dimensional gel electrophoresis technique that utilizes a detergent structurally related to this compound.

| Dimension | Detergent Used | pH Condition | Principle of Separation |

|---|---|---|---|

| First Dimension | Benzyldimethyl-n-hexadecylammonium chloride (16-BAC) | Acidic | Electrophoresis toward the cathode in the presence of a cationic detergent. nih.gov |

| Second Dimension | Sodium Dodecyl Sulfate (SDS) | Standard (Varies) | Electrophoresis toward the anode based on molecular weight. nih.gov |

Environmental Remediation and Water Treatment Technologies

The cationic properties of this compound make it suitable for applications in water purification, specifically in the removal of suspended solids through flocculation.

Flocculation Mechanisms in Wastewater Treatment

Flocculation is a crucial process in wastewater treatment where small, suspended colloidal particles are aggregated into larger clumps, or "flocs," which can then be easily removed from the water by sedimentation or filtration. wikipedia.orgyoutube.com Many of the suspended particles in wastewater, such as clays (B1170129), silts, bacteria, and organic matter, carry a negative surface charge, which causes them to repel each other and remain in a stable suspension. researchgate.net

As a cationic surfactant, this compound acts as a coagulant and flocculant primarily through a charge neutralization mechanism. nbinno.comresearchgate.net When added to wastewater, the positively charged head of the molecule is attracted to the negatively charged colloidal particles. researchgate.net This attraction neutralizes the surface charge of the particles, destabilizing the colloid by eliminating the repulsive forces. researchgate.net Once neutralized, the particles can approach each other and aggregate due to van der Waals forces. The long hydrophobic alkyl chains can further promote flocculation through a bridging mechanism, where a single surfactant molecule adsorbs onto multiple particles, physically linking them together into a larger, settleable floc. researchgate.netrsc.org Studies on similar cationic polymers have confirmed that charge neutralization and adsorption bridging are the primary mechanisms responsible for effective flocculation. rsc.orgnih.gov

Adsorption on Sludge Solids for Contaminant Removal

The application of this compound (DHDDMAC) in the modification of sludge solids represents a promising avenue for enhancing the removal of various contaminants from wastewater. Sludge, a byproduct of wastewater treatment, is rich in organic matter and possesses a generally negative surface charge, making it a potential adsorbent material. However, its efficiency in removing certain pollutants can be limited. Modification with cationic surfactants like DHDDMAC can significantly alter the surface properties of sludge solids, thereby improving their adsorption capabilities for a range of contaminants.

The fundamental principle behind this application lies in the interaction between the cationic DHDDMAC and the anionic surfaces of sludge particles. The long-chain alkyl groups of the DHDDMAC molecules adsorb onto the sludge surface, effectively creating a new surface with modified characteristics. This modification can enhance the removal of contaminants through several mechanisms, including improved adsorption of organic pollutants and enhanced binding of heavy metals.

Research into the adsorption of similar long-chain quaternary ammonium compounds (QACs) onto sludge provides insight into the potential behavior of DHDDMAC. Studies have shown that the adsorption of QACs onto activated sludge is a rapid process, often reaching equilibrium within a few hours. scirp.org The efficiency of this adsorption is influenced by factors such as pH, with higher pH values generally leading to increased adsorption. scirp.org

Once the sludge is modified with DHDDMAC, its capacity to adsorb other contaminants can be significantly enhanced. For instance, the hydrophobic long chains of the surfactant can create a nonpolar environment on the sludge surface, which is favorable for the adsorption of non-polar organic contaminants from wastewater. This is analogous to the use of surfactant-modified clays for the removal of organic pollutants. louisville.edu

Furthermore, the cationic nature of the modified sludge surface can play a role in the removal of anionic contaminants. While detailed studies specifically on DHDDMAC-modified sludge for contaminant removal are emerging, research on other cationic surfactant-modified adsorbents provides a strong basis for its potential efficacy.

The following tables present data from studies on the adsorption of similar cationic surfactants onto sludge and the removal of contaminants using modified adsorbents, illustrating the principles that would apply to DHDDMAC-modified sludge.

Table 1: Adsorption of Quaternary Ammonium Compounds (QACs) on Primary Sludge

| Compound | Initial Concentration (mg/L) | Sludge Volatile Solids (g/L) | Adsorption (%) |

| Dodecyl Trimethyl Ammonium Chloride (C12TMA) | 300 | 1 | 13 |

| Hexadecyl Trimethyl Ammonium Chloride (C16TMA) | 300 | 1 | 88 |

| Dodecyl Benzyl Dimethyl Ammonium Chloride (C12BDMA) | 300 | 1 | 67 |

| Hexadecyl Benzyl Dimethyl Ammonium Chloride (C16BDMA) | 300 | 1 | 89 |

| Data adapted from a study on the sorption of various QACs to municipal sludge, indicating that longer alkyl chains, similar to that in this compound, lead to higher adsorption percentages. nih.gov |

Table 2: Effect of Cationic Surfactant (CTAB) on Sludge Dewaterability and Contaminant Removal

| Parameter | CPAM Alone | CPAM + CTAB (at pH 3) | % Improvement |

| Dry Solid (DS) Content (%) | 27.3 - 28.3 | 29.5 - 34.3 | 8 - 21.2 |

| Supernatant Turbidity Reduction (%) | - | - | 14.6 - 31.1 |

| Specific Resistance to Filtration (SRF) Reduction (%) | - | - | 6.9 - 7.8 |

| This table demonstrates how a cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), which has a single C16 alkyl chain, can improve the properties of sludge, suggesting that DHDDMAC with its two C16 chains could have a significant impact on sludge conditioning for contaminant removal. nih.gov |

Table 3: Cadmium (Cd2+) Adsorption on Unmodified and Chemically Modified Sludge-Based Activated Carbon (SAC)

| Adsorbent | Maximum Adsorption Capacity (mg/g) |

| Unmodified SAC | 1.76 |

| Urea Modified SAC | 4.54 |

| K2FeO4 Modified SAC | 9.34 |

| Urea and K2FeO4 Modified SAC | 9.69 |

| This table illustrates the potential for modification to significantly enhance the contaminant removal capacity of sludge-derived materials. While not using DHDDMAC, it highlights the principle of surface modification for improved heavy metal adsorption. nih.gov |

The research findings collectively suggest that the adsorption of this compound onto sludge solids is a viable method for creating a modified adsorbent with enhanced capabilities for removing a variety of contaminants from wastewater. The long hydrophobic chains and the cationic nature of the molecule are key to this enhanced functionality.

V. Environmental Science and Ecotoxicological Research

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in various environmental compartments. For Dihexadecyl dimethyl ammonium (B1175870) chloride, these mechanisms are largely governed by its cationic nature and long alkyl chains, which influence its interaction with soil, sediment, and biological systems. Much of the specific environmental research has been conducted on Di(hydrogenated tallow (B1178427) alkyl) dimethylammonium chloride (DHTDMAC), a commercial mixture in which Dihexadecyl dimethyl ammonium chloride is a principal component. ecetoc.orgnih.gov

The biodegradation of this compound, often studied as part of the DHTDMAC mixture, is a critical process for its removal from the environment. While standard laboratory tests indicate that DHTDMAC is not readily biodegradable, studies using adapted microbial populations show that it can be completely mineralized. ecetoc.org In the presence of acclimated biomass, total mineralization can occur in up to 200 days. ecetoc.org

Research on a similar, though shorter-chained, compound, didecyldimethylammonium chloride (DDAC), suggests a likely biodegradation pathway for these types of quaternary ammonium compounds (QACs) involves an N-dealkylation process, which ultimately leads to mineralization to carbon dioxide and water. nih.gov However, the length of the alkyl chain significantly impacts biodegradability; one study noted that C16 (hexadecyl) and C18 (octadecyl) QACs showed virtually no biodegradation, suggesting that longer chains can inhibit the process. nih.gov

In aquatic systems, primary biodegradation can be significant over time. Studies in river water have observed 70% primary biodegradation of DHTDMAC after 40 days. ecetoc.org Mineralization studies, which measure the conversion to CO2, showed up to 65% conversion when sediments were present. ecetoc.org In terrestrial environments, soil studies indicated that 50-60% mineralization of DHTDMAC occurs within a period of 120 to 430 days. ecetoc.org Acclimation of the microbial community appears to be a key factor for effective degradation in sediments. cleaninginstitute.org

Table 1: Biodegradation Rates of DHTDMAC (containing this compound)

| Environment | Rate/Extent of Biodegradation | Time Frame | Source(s) |

|---|---|---|---|

| Aquatic | |||

| River Water | 70% (Primary Biodegradation) | 40 days | ecetoc.org |

| Water with Sediment | Up to 65% (Mineralization) | Not Specified | ecetoc.org |

| Adapted Biomass | Total Mineralization | Up to 200 days | ecetoc.org |

| Terrestrial |

This compound is considered stable under typical environmental conditions. As part of the DHTDMAC mixture, it is reported to be stable to both chemical hydrolysis and photolysis. cleaninginstitute.org Supporting this, studies on the related compound DDAC confirm it is hydrolytically stable in a pH range of 5 to 9 and is also stable to photodegradation in aqueous solutions, even when a photosensitizer is present. nih.gov

Due to its cationic properties and long hydrocarbon chains, this compound has a strong tendency to bind to environmental solids. As a component of DHTDMAC, it adsorbs strongly to surfaces. ecetoc.org This high affinity for sorption means it is effectively removed during wastewater treatment, primarily by partitioning onto sludge solids. ecetoc.org In aquatic environments, it binds readily with organic and inorganic materials in surface waters and sediments. cleaninginstitute.org

This strong adsorption behavior significantly reduces its mobility in soil. Research on QACs indicates that adsorption is favored for longer-chained homologues like this compound. researchgate.net The interaction is driven by both ionic and hydrophobic forces, leading to strong binding with clay minerals and organic matter in soil and sediment. researchgate.net This strong adsorption minimizes the potential for leaching into groundwater. regulations.gov

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be eliminated. For this compound and related compounds, the potential for bioaccumulation is considered low.

Studies on DHTDMAC have shown no evidence of bioaccumulation in earthworms exposed to contaminated soil. ecetoc.orgcleaninginstitute.org Furthermore, research on Dimethyldioctadecylammonium chloride (DODMAC), another principal component of DHTDMAC, found low bioaccumulation in sediment-dwelling invertebrates. nih.gov The measured accumulation factors were 0.22 for the oligochaete Lumbriculus variegatus and 0.78 for the sludge worm Tubifex tubifex. nih.gov This indicates that the compound is not significantly concentrated in these organisms from the sediment. nih.gov

Table 2: Bioaccumulation Factors (BAF) for DODMAC (a key component of DHTDMAC)

| Organism | BAF | Tissue/Matrix | Source(s) |

|---|---|---|---|

| Lumbriculus variegatus (Oligochaete) | 0.22 | Whole Body | nih.gov |

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound is a significant consideration due to its function as a surfactant and biocide.

Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound is categorized as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects). nih.gov This indicates a high potential for acute and chronic toxicity in aquatic environments.

Studies on the DHTDMAC mixture show it is particularly toxic to algae in laboratory settings. ecetoc.org However, its toxicity is often mitigated in natural waters because the compound binds to suspended solids and dissolved organic matter, reducing its bioavailability. ecetoc.orgcleaninginstitute.org Chronic toxicity tests on the invertebrate Ceriodaphnia dubia (water flea) in treated sewage effluent resulted in a No-Observed-Effect-Concentration (NOEC) of 4.53 mg/L. ecetoc.org In standard laboratory water, chronic NOECs for invertebrates are reported to be less than 1 mg/L. cleaninginstitute.org

For sediment-dwelling invertebrates, chronic toxicity appears to be low, likely due to the strong adsorption of the chemical to sediment particles, which reduces its availability for uptake. Studies on DODMAC, a key component of DHTDMAC, reported high NOEC values for several invertebrates. nih.gov

Table 3: Ecotoxicity Endpoints for this compound and Related Compounds

| Compound | Organism | Endpoint | Value | Source(s) |

|---|---|---|---|---|

| This compound | Aquatic Life | GHS Hazard Statement | H400: Very toxic to aquatic life | nih.gov |

| This compound | Aquatic Life | GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | nih.gov |

| DHTDMAC | Ceriodaphnia dubia (Invertebrate) | Chronic NOEC (in effluent) | 4.53 mg/L | ecetoc.org |

| DHTDMAC | Invertebrates | Chronic NOEC (in lab water) | <1 mg/L | cleaninginstitute.org |

| DODMAC | Lumbriculus variegatus (Invertebrate) | Chronic NOEC (in sediment) | >5738 mg/kg dw | nih.gov |

| DODMAC | Tubifex tubifex (Invertebrate) | Chronic NOEC (in sediment) | >1515 mg/kg dw | nih.gov |

Effects on Higher Plants and Soil Metabolism

Limited specific research exists on the metabolic effects of this compound on higher plants. However, studies on the closely related Didecyl dimethyl ammonium chloride (DDAC) provide insights into its behavior in terrestrial environments. DDAC is used as a pesticide for ornamental plants, shrubs, and vines. regulations.govregulations.gov

Research into the fate of DDAC in soil has shown it to be highly persistent. In one study using sandy loam soil under aerobic conditions, the calculated half-life for DDAC was 1,048 days, indicating very slow degradation. epa.govepa.govturi.org During the year-long study, no significant biotransformation of the parent compound was reported. regulations.govepa.gov Extractable residues of the compound decreased over the study period, while non-extractable residues, which are bound to the soil, increased. regulations.gov This strong binding to soil particles is a key characteristic of DDAC. federalregister.govregulations.gov

While there are no known studies on the specific uptake and metabolism of these compounds by plants, it is believed that their strong adsorption to soil organic matter and clay particles limits their availability for plant uptake. federalregister.gov For instance, in an assessment of broccoli grown from seeds treated with DDAC, the U.S. Environmental Protection Agency (EPA) expected only trace amounts of the compound to be adsorbed to the seed coat and surrounding soil, with negligible systemic uptake by the plant. federalregister.gov

Table 1: Aerobic Soil Metabolism of Didecyl Dimethyl Ammonium Chloride (DDAC)

| Parameter | Value | Soil Type | Conditions | Source |

| Half-life | 1,048 days | Sandy Loam | Aerobic, 25°C, dark | regulations.govepa.govepa.gov |

| Major Transformation Products | None reported | Sandy Loam | Aerobic, 25°C, dark | epa.govepa.gov |

| Extractable Residues (Day 365) | ~75% of applied | Sandy Loam | Aerobic, 25°C, dark | regulations.govepa.gov |

| Non-extractable Residues (Day 365) | ~18% of applied | Sandy Loam | Aerobic, 25°C, dark | regulations.gov |

Influence of Environmental Factors on Ecotoxicity (e.g., Water Hardness, Organic Matter)

The ecotoxicity of chemical compounds can be significantly influenced by various environmental factors. For quaternary ammonium compounds, water hardness and the presence of organic matter are particularly relevant.

Water Hardness: Generally, for many substances, an increase in water hardness, which is the concentration of calcium and magnesium ions, can decrease the toxicity to aquatic organisms. nih.gov This is because these cations can compete with the toxic substance for uptake sites on an organism's gills or surface. nih.gov Studies on other chemicals have shown that increased water hardness can substantially reduce acute toxicity to freshwater invertebrates. nih.gov While specific studies on this compound are not available, research on QACs has noted that the bactericidal properties of these compounds can be affected by water hardness. regulations.gov

Organic Matter: The presence of natural organic matter (NOM) in water or soil can also mitigate the toxicity of pollutants. researchgate.net Organic matter can bind with chemicals, reducing their bioavailability and, consequently, their toxic effects. federalregister.gov DDAC has a strong tendency to adsorb to soil and sediment. regulations.govnih.gov Its high partition coefficients (Koc) indicate it is immobile in soil. regulations.govnih.gov This strong binding to organic matter and clay particles is expected to reduce its availability to organisms in the environment. federalregister.gov However, some research suggests that DDAC can maintain its efficacy as a disinfectant even in the presence of high organic loads and hard water, which makes it effective in challenging conditions.

Assessment of Environmental Risk Mitigation Strategies

Efficacy of Wastewater Treatment Processes in QAC Removal

A primary pathway for QACs to enter the environment is through wastewater. nih.govresearchgate.net Therefore, the effectiveness of wastewater treatment plants (WWTPs) is a critical factor in mitigating environmental risk.

Research indicates that QACs are largely removed during conventional wastewater treatment processes. nih.govresearchgate.net The primary mechanisms for removal are sorption to sludge and biodegradation. nih.gov Studies have reported very high removal efficiencies for DDAC, in some cases exceeding 99%. nih.gov One report noted that in a continuous activated sludge test, greater than 80% of the removal was due to biotransformation.

Despite the high removal rates, the continuous and widespread use of these compounds means that even a small fraction passing through treatment can lead to a constant release into the aquatic environment. nih.gov

Table 2: Reported Removal Efficacy of QACs in Wastewater Treatment

| Compound/Class | Removal Mechanism(s) | Reported Efficacy | Source |

| Didecyl dimethyl ammonium chloride (DDAC) | Biodegradation, Sorption to sludge | >99% | nih.gov |

| Quaternary Ammonium Compounds (general) | Biodegradation, Sorption to sludge | >90% | nih.gov |

| Benzalkonium chlorides (BACs) | Biotransformation | 98.4% (in a packed bed reactor) | nih.gov |

Prediction of Environmental Concentrations

Predicting the concentration of a chemical in the environment is a key component of risk assessment. This is often done by calculating the Predicted Environmental Concentration (PEC). The PEC is an estimate of the concentration expected in various environmental compartments (water, soil, air) based on factors like usage volume, release pathways, and environmental fate (e.g., degradation and partitioning). nih.govinterreg-sudoe.eu